molecular formula C20H20N6O12 B14624276 Bis[2-(2,4-dinitroanilino)ethyl] butanedioate CAS No. 56820-39-4

Bis[2-(2,4-dinitroanilino)ethyl] butanedioate

Katalognummer: B14624276
CAS-Nummer: 56820-39-4
Molekulargewicht: 536.4 g/mol
InChI-Schlüssel: HWFRYZWDUYEGSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is a complex organic compound characterized by the presence of two 2,4-dinitroanilino groups attached to a butanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate typically involves the reaction of 2,4-dinitroaniline with butanedioic acid derivatives under controlled conditions. One common method involves the use of organic acids in toluene, where 1-(2,4-dinitrophenyl)aziridine reacts to form esters of 2-(2,4-dinitroanilino)ethanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-(2,4-dinitroanilino)ethyl] butanedioate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, the reduction of nitro groups may involve the use of hydrogen gas in the presence of a palladium catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield amines, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Bis[2-(2,4-dinitroanilino)ethyl] butanedioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

56820-39-4

Molekularformel

C20H20N6O12

Molekulargewicht

536.4 g/mol

IUPAC-Name

bis[2-(2,4-dinitroanilino)ethyl] butanedioate

InChI

InChI=1S/C20H20N6O12/c27-19(37-9-7-21-15-3-1-13(23(29)30)11-17(15)25(33)34)5-6-20(28)38-10-8-22-16-4-2-14(24(31)32)12-18(16)26(35)36/h1-4,11-12,21-22H,5-10H2

InChI-Schlüssel

HWFRYZWDUYEGSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOC(=O)CCC(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.